
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a hydrazinyl group, and an isoindole moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide typically involves the reaction of cyanoacetamide with hydrazine derivatives under controlled conditions. One common method involves the treatment of cyanoacetamide with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydrazinyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-(3-amino-1H-isoindol-1-ylidene)acetamide: Similar in structure but with an amino group instead of a hydrazinyl group.
N-(p-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-2,4,6-trioxo-1-p-tolylpyrimidin-5(2H)-ylidene]-1H-isoindol-1-ylidene]acetamide: Another derivative with different substituents.
Uniqueness
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the synthesis of novel molecules and exploration of new therapeutic applications.
Properties
CAS No. |
90275-32-4 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-cyano-2-(3-hydrazinylisoindol-1-ylidene)acetamide |
InChI |
InChI=1S/C11H9N5O/c12-5-8(10(13)17)9-6-3-1-2-4-7(6)11(15-9)16-14/h1-4H,14H2,(H2,13,17)(H,15,16) |
InChI Key |
MEPWBBBPBIAMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


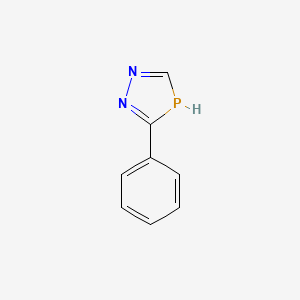
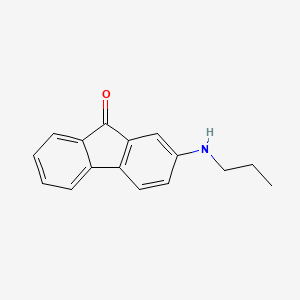

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
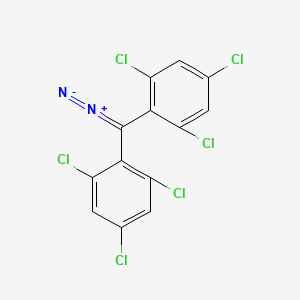
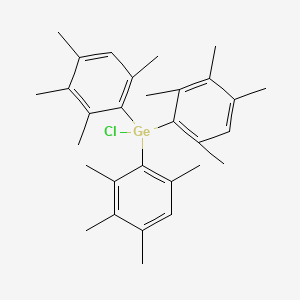
![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
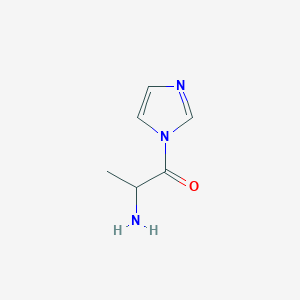
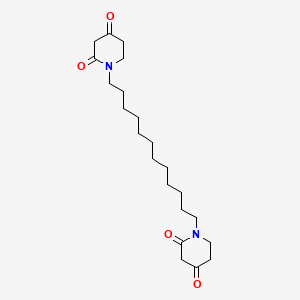


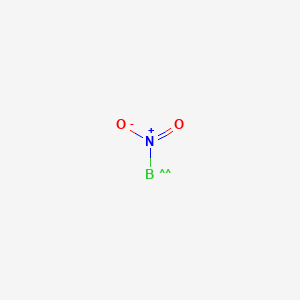
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)

